Methyl(2-phenylpropyl)diethoxysilane

Description

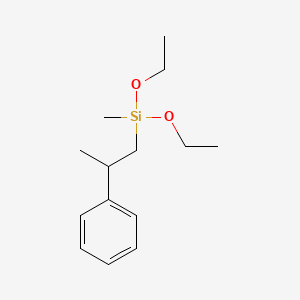

Methyl(2-phenylpropyl)diethoxysilane is an organosilicon compound with the formula C₁₄H₂₄O₂Si, featuring a silicon atom bonded to a methyl group, a 2-phenylpropyl group, and two ethoxy groups. Organosilanes of this type are critical in materials science, serving as coupling agents, crosslinkers, or precursors for hybrid polymers due to their hydrolytic stability and tunable reactivity . The 2-phenylpropyl substituent likely enhances hydrophobicity and thermal stability, making it suitable for coatings or composite materials.

Properties

CAS No. |

70851-46-6 |

|---|---|

Molecular Formula |

C14H24O2Si |

Molecular Weight |

252.42 g/mol |

IUPAC Name |

diethoxy-methyl-(2-phenylpropyl)silane |

InChI |

InChI=1S/C14H24O2Si/c1-5-15-17(4,16-6-2)12-13(3)14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3 |

InChI Key |

ATYQOTLOEXLOJK-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(CC(C)C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-phenylpropyl)diethoxysilane typically involves the reaction of 2-phenylpropylmagnesium bromide with methylchlorodiethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:

C6H5CH2CH(CH3)MgBr+CH3SiCl(OC2H5)2→C6H5CH2CH(CH3)Si(OC2H5)2CH3+MgBrCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-phenylpropyl)diethoxysilane undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form silanols.

Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols and ethanol.

Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Substitution: Nucleophilic reagents such as amines or alcohols are used under mild conditions.

Major Products Formed

Oxidation: Silanols and corresponding oxidized products.

Hydrolysis: Silanols and ethanol.

Substitution: Substituted silanes with new functional groups.

Scientific Research Applications

Methyl(2-phenylpropyl)diethoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.

Mechanism of Action

The mechanism of action of Methyl(2-phenylpropyl)diethoxysilane involves the formation of stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include nucleophilic substitution and hydrolysis reactions, which result in the formation of silanols and other derivatives.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl(2-phenylpropyl)diethoxysilane and Analogs

*Note: Direct experimental data for this compound is inferred from structural analogs.

Reactivity and Functionalization

- Electron-Withdrawing vs. Donor Groups: The reactivity of diethoxysilanes varies significantly with substituents. For example, 3-aminopropyl(methyl)diethoxysilane (AS) reacts rapidly in aqueous foams due to its amine group, enabling pH-dependent condensation . In contrast, Chloropropyl methyl diethoxysilane leverages its Cl substituent for nucleophilic substitution, enabling ultra-high molecular weight hyperbranched polymers via the Piers–Rubinsztajn reaction .

- UV Reactivity : Methyl diethoxysilane exhibits moderate reactivity with olefins under UV irradiation (79% adduct yield with fluorinated ethylene after 3 days) , whereas bulkier groups like 2-phenylpropyl may slow hydrolysis or crosslinking.

Thermal and Physical Properties

- Thermal Stability : Phenyl-containing silanes (e.g., phenylmethyl diethoxysilane) exhibit superior thermal stability due to aromatic rings, making them ideal for high-temperature applications like flexible electronic substrates . This compound likely shares this trait.

- Hydrophobicity: The 2-phenylpropyl group enhances hydrophobicity compared to polar analogs like AS or cyanopropyl derivatives, which are used in hydrophilic foams or polar resins .

Research Findings and Key Insights

Structural Tuneability : Substituents dictate reactivity and applications. For instance, replacing AS's amine with a chloropropyl group shifts utility from foams to catalysis .

Reactivity Trends : Electron-withdrawing groups (e.g., Cl, CN) enhance reactivity for further functionalization, while bulky aryl groups slow hydrolysis .

Performance Trade-offs : Hydrophobic silanes like this compound may sacrifice compatibility with polar matrices but excel in moisture-resistant coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.